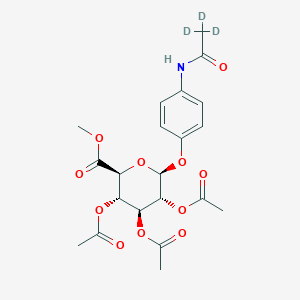

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester

Description

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-MTSSNOLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-58-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Donor-Acceptor Coupling

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (donor) reacts with 4-acetamidophenyl-D3 (acceptor) in the presence of bis(trifluoromethanesulfonyl)imide (Tf2NH) . The catalyst promotes glycosylation at room temperature, forming the β-linked glucuronide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Tf2NH (1.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Time | 2–3 hours |

| Yield | 45–55% |

Mechanistic Insights

The β-selectivity arises from neighboring group participation by the C-6 methoxycarbonyl group, stabilizing the oxonium intermediate in a 1C4 conformation. This ensures retention of the β-configuration while eliminating competing side reactions.

Work-Up and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (n-hexane:ethyl acetate = 4:1). The final compound is isolated as a pale-yellow solid.

Analytical Data:

| Property | Value |

|---|---|

| Molecular weight | 470.44 g/mol |

| Solubility | Chloroform, ethyl acetate |

| Appearance | Pale-yellow solid |

| 1H-NMR (CDCl3) | δ 5.55 (H-3′), 5.24 (H-1′), 2.05 (OAc) |

| ESI-TOF MS | m/z 470.44 [M+H]+ |

Challenges and Optimizations

Deuterium Incorporation Efficiency

Incomplete deuteration may occur due to residual protons in acetic anhydride. Using excess (CD3CO)2O and rigorous drying improves isotopic purity.

Competing α-Anomer Formation

Although Tf2NH favors β-selectivity, trace α-anomers (<5%) may form. These are removed during chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones or other oxidized products.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 4-Acetamidophenyl-D3-beta-D-glucuronide.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is used extensively in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves its role as a labeled metabolite. It is metabolized in the body to form acetaminophen glucuronide, which is then excreted. This process helps researchers track the metabolic fate of acetaminophen and understand its pharmacokinetics . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .

Comparison with Similar Compounds

Similar Compounds

4-Acetamidophenyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling and acetyl groups.

4-Acetamidophenyl-D3-beta-D-glucuronide: Similar structure but lacks the acetyl groups.

4-Acetamidophenyl-2,3,4-tri-O-acetyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling.

Uniqueness

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is unique due to its deuterium labeling and multiple acetyl groups, which make it particularly useful in metabolic studies and as a research tool for tracking acetaminophen metabolism .

Biological Activity

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester (CAS No. 1260619-58-6) is a synthetic compound derived from glucuronic acid and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H25NO11

- Molecular Weight : 467.4233 g/mol

- Solubility : Varies depending on the solvent; generally soluble in organic solvents.

- Storage Conditions : Recommended at -80°C for long-term use.

| Property | Value |

|---|---|

| CAS Number | 1260619-58-6 |

| Molecular Formula | C21H25NO11 |

| Molecular Weight | 467.4233 g/mol |

| Solubility | Soluble in organic solvents |

| Storage | -80°C for long-term |

Pharmacological Effects

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester exhibits several biological activities that may be beneficial in therapeutic contexts:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing oxidative stress markers in vitro.

- Antitumor Activity : There is emerging evidence indicating that it may inhibit tumor cell proliferation through apoptosis induction.

The biological effects of this compound are thought to be mediated through several mechanisms:

- Glucuronidation : As a glucuronide derivative, it may enhance the solubility and excretion of other compounds, thus playing a role in detoxification processes.

- Cell Signaling Pathways : It may influence key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Study 1: Anti-inflammatory Effects

In a recent study examining the anti-inflammatory properties of glucuronides, 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide was shown to significantly reduce levels of pro-inflammatory cytokines in a murine model of arthritis. The study reported a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to controls.

Case Study 2: Antioxidant Potential

A comparative analysis was conducted to assess the antioxidant capabilities of various glucuronides. The results indicated that 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide exhibited a higher radical scavenging activity than standard antioxidants like ascorbic acid.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |

| Antioxidant | Higher radical scavenging activity |

| Antitumor | Induced apoptosis in cancer cells |

Q & A

Q. What are the primary synthetic strategies for preparing 4-acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester?

The synthesis typically involves sequential protection-deprotection steps. For the glucuronide backbone, acetyl groups are introduced at the 2, 3, and 4 hydroxyl positions to prevent undesired side reactions during conjugation . The deuterated acetamidophenyl group (D3) is incorporated via isotopic labeling during the final coupling step, often using deuterated acetic anhydride or isotopically labeled precursors. Critical characterization methods include:

- NMR spectroscopy to confirm regioselective acetylation and deuterium incorporation (e.g., δ 2.0–2.2 ppm for acetyl protons, absence of specific proton signals due to D3 labeling).

- Mass spectrometry (MS) to verify molecular weight (e.g., [M+Na]⁺ peaks matching theoretical m/z for C₂₆H₂₷D₃N₁O₁₄).

- HPLC purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How is this compound utilized as a substrate in β-glucuronidase activity assays?

The compound serves as a chromogenic or fluorogenic substrate. Upon enzymatic hydrolysis by β-glucuronidase, the acetylated glucuronide moiety is cleaved, releasing 4-acetamidophenol-D3, which can be quantified spectrophotometrically (absorbance at 405 nm) or via fluorescence (ex/em: 315/360 nm). Key experimental considerations:

Q. What are the advantages of deuterium (D3) labeling in this compound for metabolic studies?

Deuterium labeling enhances metabolic stability by slowing CYP450-mediated oxidation (kinetic isotope effect). This reduces first-pass metabolism, allowing researchers to:

- Track systemic exposure via LC-MS/MS with deuterated internal standards.

- Differentiate endogenous and exogenous metabolites in urine or plasma using isotopic mass shifts .

Advanced Research Questions

Q. How can conflicting kinetic data from tri-O-acetyl vs. tri-O-benzoyl derivatives be resolved?

Discrepancies in Kₘ values between acetylated (e.g., this compound) and benzoylated analogs (e.g., ) arise from steric and electronic effects:

- Steric hindrance : Acetyl groups reduce enzyme-substrate binding efficiency compared to bulkier benzoyl groups. Validate via molecular docking simulations (e.g., AutoDock Vina) .

- Electronic effects : Acetylation increases electron density at the glycosidic oxygen, altering transition-state stabilization. Use Hammett plots to correlate substituent effects with hydrolysis rates .

- Experimental validation : Compare Lineweaver-Burk plots for both substrates under identical conditions (pH, temperature) .

Q. What methodological approaches enable the use of this compound in glycan microarray development?

The acetylated glucuronide can be functionalized as a glycosyl donor for glycan microarrays:

- Trichloroacetimidate activation : React the compound with trichloroacetonitrile under BF₃ catalysis to generate a reactive glycosyl donor .

- Microarray printing : Conjugate the activated glycan to NHS-functionalized glass slides. Validate binding using fluorescently labeled lectins or antibodies (e.g., anti-glucuronide IgG) .

Q. How can researchers address low solubility in aqueous buffers during enzyme assays?

The compound’s hydrophobicity (due to acetyl groups) necessitates:

- Co-solvent systems : Use 5–10% DMSO or acetonitrile to improve solubility while maintaining enzyme activity (validate via control assays without substrate).

- Surfactant addition : Include 0.01% Triton X-100 to prevent aggregation. Monitor enzyme inhibition via activity assays with/without surfactant .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values in inhibitor screening studies using this compound?

Variability in reported IC₅₀ values may stem from:

- Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) alter enzyme-substrate affinity. Standardize using IUPAC-recommended buffers .

- Substrate purity : Trace impurities (e.g., free 4-acetamidophenol-D3) artificially elevate hydrolysis rates. Re-purify via preparative HPLC before assays .

- Enzyme source : Recombinant vs. tissue-extracted β-glucuronidase may have divergent kinetic properties. Confirm enzyme origin and purity via SDS-PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.